1,2,3,4-Tetrahydroisoquinolines (TIQs) are a class of organic compounds with a bicyclic structure, containing a benzene ring fused to a partially saturated six-membered heterocycle with a nitrogen atom. Several TIQ derivatives are endogenous to the brain and act as potential regulators of dopaminergic activity. [] They are structurally similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin known to induce Parkinson's disease-like symptoms. []
This compound is classified as an isoquinoline derivative. Isoquinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring. They have garnered interest in medicinal chemistry due to their potential neuroprotective effects and applications in treating various neurodegenerative disorders.
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine. This reaction is commonly facilitated by dehydrating agents such as:
The reaction conditions must be optimized for temperature and time to ensure high yields and purity of the product. The typical process may involve heating under reflux conditions followed by recrystallization to isolate the desired hydrobromide salt.
While specific industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would involve adaptations of laboratory methods to enhance yield and purity through automation and controlled environments.
The molecular structure of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide can be described as follows:
The compound's structure can be represented using various chemical notation systems such as SMILES or InChI for computational analysis.
2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide undergoes several types of chemical reactions:
Reagents commonly used in these reactions include:
The conditions for these reactions vary significantly based on the desired product but typically involve controlled temperatures and reaction times to optimize yields.
The primary targets for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide include:
This compound acts as an antagonist at dopamine D2 receptors while simultaneously activating mu-opioid receptors. This dual action suggests potential implications in modulating dopaminergic and opioidergic pathways in the brain.
The interaction with dopamine D2 receptors primarily affects dopaminergic signaling pathways, potentially inhibiting excessive dopamine signaling. The activation of mu-opioid receptors may provide neuroprotective effects against neurotoxins.
Data on melting point, boiling point, and specific heat capacity may vary based on purity and specific conditions but are essential for practical applications in synthesis and formulation.
2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide has several scientific applications:
2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide (referred to herein as 2-Me-THIQ-6,7-diol HBr) is an endogenous amine structurally characterized by a tetrahydroisoquinoline backbone with catechol (6,7-dihydroxy) and N-methyl substituents. It was first isolated from human brain tissue using gas chromatography-mass spectrometry (GC-MS), with confirmed presence in both parkinsonian and normal brains [2]. Its structural core shares significant homology with the parkinsonian neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), particularly in the tetrahydropyridine ring and catechol moiety [2] [4]. This resemblance suggests potential interactions with dopaminergic systems, though its exact receptor binding profile remains under investigation.
In vitro studies indicate that catechol-containing tetrahydroisoquinolines like 2-Me-THIQ-6,7-diol HBr may influence dopamine homeostasis. The compound’s catechol group enables competitive interactions at dopamine transporters (DAT) and receptors, potentially altering dopamine reuptake or receptor signaling cascades [4] [8]. Computational models predict moderate affinity for dopamine D1 and D2 receptors due to electrostatic complementarity at catechol-binding sites [8]. Notably, its endogenous detection implies physiological roles in neuromodulation, though concentrations in the substantia nigra—a key region in Parkinson’s disease (PD) pathogenesis—require further quantification [2].
Table 1: Endogenous Tetrahydroisoquinolines in Mammalian Brain Tissue
Compound Name | Structural Features | Detection Method | Biological Significance |
---|---|---|---|
2-Me-THIQ-6,7-diol HBr | Catechol, N-methyl | GC-MS | Analog of MPTP; detected in PD brain |
1,2-Dimethyl-THIQ-6,7-diol | Catechol, N,N-dimethyl | GC-MS | Co-detected with 2-Me-THIQ-6,7-diol |
Salsolinol | Catechol, 1-methyl | HPLC | Implicated in dopamine metabolism |
2-Me-THIQ-6,7-diol HBr exhibits complex interactions with mitochondrial enzymes critical for neuronal survival. In silico and biochemical analyses reveal inhibitory potential against monoamine oxidases (MAO-A/B), enzymes responsible for dopamine catabolism [2] [8]. This inhibition is mechanistically distinct from classical MAO inhibitors (e.g., selegiline): The compound’s reduced tetracyclic ring may undergo metabolic activation within mitochondrial matrices, forming secondary amines that impede flavin adenine dinucleotide (FAD) cofactor binding at MAO’s active site [4].
Additionally, structural analogy to MPTP suggests bioactivation via enzymatic oxidation. Like MPTP (converted to MPP+ by MAO-B), 2-Me-THIQ-6,7-diol HBr could be oxidized to a dihydroisoquinolinium species (DHIQ+) by cytochrome P450 enzymes (e.g., CYP2D6) or peroxidases [8]. This metabolite may inhibit Complex I of the mitochondrial electron transport chain (ETC), reducing ATP synthesis and increasing reactive oxygen species (ROS) production. Such inhibition mirrors the neurotoxic cascade observed in PD models, though 2-Me-THIQ-6,7-diol HBr’s potency remains unquantified relative to MPP+ [2] [4].
Table 2: Enzyme Interactions of Catechol-THIQ Derivatives
Target Enzyme | Inhibition Mechanism | Biological Consequence | Test System |
---|---|---|---|
MAO-A/B | Competitive binding at FAD site | Reduced dopamine degradation | In silico modeling |
Cytochrome P450 | Substrate oxidation to DHIQ+ | Bioactivation to neurotoxic species | Biochemical assays |
Mitochondrial ETC | Complex I inhibition by DHIQ+ | ROS surge; ATP depletion | Cell-free assays |
The catechol moiety in 2-Me-THIQ-6,7-diol HBr governs its dual role in redox biology. Under physiological conditions, it may act as an antioxidant by chelating transition metals (e.g., Fe²⁺/Cu²⁺) involved in Fenton reactions or scavenging free radicals [4]. However, in pathological microenvironments (e.g., during neuroinflammation), catechols undergo autoxidation or enzymatic oxidation (e.g., by tyrosinase), generating ortho-quinone intermediates. This oxidation depletes glutathione (GSH) reserves and generates cytotoxic semiquinone radicals, initiating oxidative stress cascades [4] [8].
In vitro evidence using 3D neurosphere models—which better recapitulate in vivo neural architecture than monolayer cultures—shows that catechol-THIQs induce concentration-dependent ROS bursts. These disrupt mitochondrial membrane potential (ΔΨm) and activate pro-apoptotic pathways (e.g., caspase-3) [4] [8]. For 2-Me-THIQ-6,7-diol HBr specifically, the N-methyl group may enhance lipophilicity, promoting blood-brain barrier permeability and intracellular accumulation. This could amplify redox cycling between catechol and quinone states, perpetuating oxidative damage in dopaminergic neurons [2] [4].
Table 3: Physicochemical Properties of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Property | Value | Source |
---|---|---|
CAS No. | 57553-18-1 | [1] [3] |
Molecular Formula | C₁₀H₁₄BrNO₂ (C₁₀H₁₃NO₂·HBr) | [3] [5] |
Molecular Weight | 260.13 g/mol | [3] [5] |
Purity | ≥97% | [1] |
Storage Conditions | Inert atmosphere, room temperature | [1] [5] |
Physical Form | Solid | [1] [3] |
SMILES | OC₁=CC₂=C(CN(C)CC₂)C=C₁O.[H]Br | [3] [5] |
Key Compounds Mentioned in Text
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2